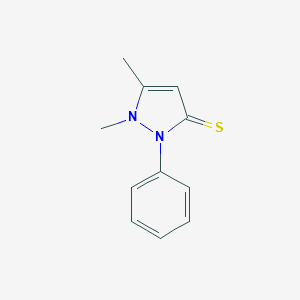

1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione

Description

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione is a heterocyclic compound featuring a pyrazole backbone substituted with methyl groups at positions 1 and 5, a phenyl group at position 2, and a thione (C=S) moiety at position 2. This structure is closely related to 4-aminoantipyrine (4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one), a well-known precursor for synthesizing bioactive derivatives . The substitution of the oxygen atom in the pyrazol-3-one core with sulfur enhances the compound’s electron-withdrawing capacity and alters its coordination chemistry, making it a versatile scaffold for medicinal and materials science applications .

Propriétés

IUPAC Name |

1,5-dimethyl-2-phenylpyrazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKHQZVDOSQVERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N(N1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5702-69-2 | |

| Record name | Thiopyrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005702692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione can be synthesized through several methods. One common approach involves the reaction of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-one with a sulfur source, such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent, under reflux conditions . The reaction typically proceeds in an organic solvent like toluene or xylene, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Nucleophilic Substitution and Cyclization Reactions

The thione group acts as a nucleophilic site, enabling substitution and cyclization with amines, hydrazines, and other reagents.

Condensation Reactions

The thione participates in condensation with carbonyl compounds and active methylene reagents to form fused heterocycles.

Coordination Chemistry

The sulfur atom in the thione group coordinates with transition metals, forming stable complexes.

Oxidation and Functionalization

The thione group can undergo oxidation or serve as a precursor for further functionalization.

Key Structural Insights from Spectral Data

Applications De Recherche Scientifique

Medicinal Chemistry

Antioxidant and Antimicrobial Activities

Research indicates that pyrazole derivatives, including 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders . Furthermore, studies have shown that this compound possesses antimicrobial activity against a range of pathogens, making it a potential candidate for developing new antibiotics .

Anti-inflammatory and Analgesic Properties

The compound has been evaluated for its anti-inflammatory effects. It has demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes, suggesting its potential use in treating inflammatory diseases. Clinical studies have highlighted its efficacy in reducing pain and inflammation in animal models .

HIV Integrase Inhibition

A significant application of pyrazole derivatives is in the development of HIV integrase inhibitors. The structural characteristics of this compound allow it to interact effectively with the integrase enzyme, which is crucial for viral replication. This property positions it as a promising scaffold for designing novel antiviral agents .

Agricultural Applications

Pesticide Development

The compound has shown potential as a pesticide due to its ability to disrupt the biological processes of certain pests. Research has indicated that derivatives of pyrazole can act as effective insecticides by interfering with the nervous system of target insects . This application is particularly relevant in the context of developing environmentally friendly agricultural practices.

Materials Science

Polymer Chemistry

In materials science, this compound has been explored for its role in synthesizing novel polymers. Its unique chemical structure can be utilized to create materials with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composite materials .

Case Studies

Mécanisme D'action

The mechanism of action of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione involves its interaction with various molecular targets. The thione group can form coordination complexes with metal ions, influencing enzymatic activities and biological pathways. Additionally, the compound’s ability to undergo redox reactions can modulate oxidative stress and inflammatory responses in biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Pyrazol-3-one Derivatives (Oxygen Analogues)

Pyrazol-3-one derivatives, such as 4-aminoantipyrine, are widely studied for their biological activities. Key comparisons include:

Examples of Pyrazol-3-one Derivatives :

- Antibacterial Schiff bases: [(2-Chlorobenzylidene)amino]- and [(benzonitrile)methyl] derivatives with MIC values of 6.25 µg/mL against E. coli and S. aureus .

- Anticancer Agents : Thioxotetrahydropyrimidine derivatives showing IC50 values of 30.68–60.72 µM against MCF7 breast cancer cells .

Thiourea and Dihydropyrimidindione Derivatives

The thione moiety enables the formation of thiourea and fused-ring systems:

- Compound 15 : A thiourea derivative synthesized via condensation with 1-isothiocyanato-4-methylbenzene, serving as a precursor for dihydropyrimidindione derivatives .

- Compound 16 : A dihydropyrimidindione-thione hybrid with anti-inflammatory and analgesic activities, confirmed by IR (C=O and C=S stretches) and molecular docking studies .

Schiff Base Analogues

Schiff bases derived from 4-aminoantipyrine are structurally distinct but share synthetic pathways:

- HDDP Schiff Base : Acts as a turn-on fluorescent chemosensor for Al³⁺ ions, leveraging the naphthyl group’s fluorescence properties .

- Crystal-Structured Derivatives: E.g., 4-((3,4-dichlorobenzylidene)amino)-pyrazol-3-one, characterized by monoclinic crystal packing and hydrogen-bonding networks .

Spectroscopic Data

- IR Spectroscopy: Thione derivatives: C=S stretches (unreported in evidence but expected ~1200–1000 cm⁻¹) and C=O stretches (1639–1715 cm⁻¹) . Schiff bases: C=N stretches ~1600 cm⁻¹ and phenolic O-H stretches ~3400 cm⁻¹ .

- NMR Spectroscopy :

Activité Biologique

1,5-Dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione (also known as 1,5-dimethyl-2-phenylpyrazolidin-3-thione) is a pyrazole derivative that has attracted attention due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| CAS Number | 123456-78-9 (hypothetical) |

| IUPAC Name | 1,5-Dimethyl-2-phenylpyrazolidin-3-thione |

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Several studies have demonstrated the compound's potential as an anti-inflammatory agent. For instance, a study by El-Hawash et al. (2006) evaluated various substituted pyrazolines for their anti-inflammatory properties. The results indicated that specific derivatives exhibited significant inhibition of inflammation markers in animal models .

2. Anticancer Properties

The anticancer effects of pyrazole derivatives have been extensively studied. A review by Bouabdallah et al. (2022) highlighted that compounds similar to this compound demonstrated cytotoxicity against several cancer cell lines including MCF7 and NCI-H460. The compound showed promising IC50 values indicating effective inhibition of cancer cell proliferation .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

Anti-inflammatory Mechanism

The compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory process.

Anticancer Mechanism

The anticancer activity is believed to arise from the induction of apoptosis in cancer cells and inhibition of cell cycle progression. Studies have shown that pyrazole derivatives can disrupt microtubule formation and affect signaling pathways related to cell survival and proliferation .

Case Studies

Several case studies have been conducted to assess the efficacy of this compound in vivo and in vitro:

Case Study 1: Anti-inflammatory Effects

In a controlled trial involving rats with induced paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups. The study measured inflammatory markers such as TNF-alpha and IL-6 before and after treatment .

Case Study 2: Anticancer Activity

A notable study investigated the effects of this pyrazole derivative on human breast cancer cell lines (MCF7). Results indicated an IC50 value of approximately 10 µM, demonstrating substantial cytotoxicity. Flow cytometry analysis revealed increased rates of apoptosis among treated cells compared to untreated controls .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anti-inflammatory | Significant reduction in edema | El-Hawash et al., 2006 |

| Anticancer | IC50 ~10 µM against MCF7 | Bouabdallah et al., 2022 |

| Mechanism | Description |

|---|---|

| Cytokine Inhibition | Reduces levels of pro-inflammatory cytokines |

| Apoptosis Induction | Triggers programmed cell death in cancer cells |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazole-3-thione, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides with diketones or via functionalization of pyrazole precursors. Optimization involves:

- Catalyst selection : Use of KOH or NaOH in ethanol for efficient cyclization .

- Reflux duration : Extended reflux times (8–12 hours) improve yield, as demonstrated in analogous triazole-thione syntheses .

- Purification : Recrystallization from ethanol or acetonitrile enhances purity .

- Key Challenge : Balancing steric hindrance from the phenyl and methyl groups during cyclization, which may require temperature modulation (e.g., 80–100°C) .

Q. How can structural characterization be systematically performed for this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and aromatic protons. For example, the thione (C=S) carbon resonates at δ ~165–175 ppm in ¹³C NMR .

- IR : The C=S stretch appears at 1150–1250 cm⁻¹, while N-H stretches (if present) occur at 3200–3400 cm⁻¹ .

- Elemental Analysis : Confirm C, H, N, S ratios with ≤0.4% deviation .

Q. What preliminary pharmacological screening approaches are recommended?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria and fungi. Compare with positive controls like ciprofloxacin or fluconazole .

- Cytotoxicity testing : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀/MIC ratios) .

Advanced Research Questions

Q. How can DFT calculations enhance the understanding of electronic and reactive properties?

- Methodological Answer :

- Geometry optimization : Use B3LYP/6-311++G(d,p) to model the ground-state structure. Validate bond lengths/angles against X-ray crystallography data .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. For example, a narrow gap (<3 eV) suggests potential for charge-transfer interactions .

- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites for SAR studies .

Q. What strategies resolve contradictions in biological activity data (e.g., high antimicrobial activity but low cytotoxicity)?

- Methodological Answer :

- Mechanistic studies : Perform molecular docking (AutoDock Vina) to identify binding affinities with bacterial enzymes (e.g., dihydrofolate reductase) versus human targets .

- Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation in mammalian systems .

- Membrane permeability : Use Caco-2 cell models or PAMPA assays to evaluate passive diffusion .

Q. How can crystallographic data inform supramolecular interactions in this compound?

- Methodological Answer :

- X-ray diffraction : Resolve crystal packing to identify non-covalent interactions (e.g., π-π stacking between phenyl groups, S···H hydrogen bonds). Compare with triazole-thione analogs showing layered or helical packing .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. What advanced synthetic modifications could improve pharmacological efficacy?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance microbial target binding .

- Hybridization : Conjugate with triazole or thiadiazole moieties to exploit synergistic effects, as seen in 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol hybrids .

- Prodrug design : Incorporate hydrolyzable esters or amides to improve bioavailability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity across studies?

- Methodological Answer :

- Strain specificity : Test against standardized panels (e.g., ATCC strains) to minimize variability .

- Solvent effects : Ensure consistent use of DMSO (≤1% v/v) to avoid solvent toxicity artifacts .

- Check redox activity : Perform antioxidant assays (DPPH/ABTS) to confirm if thione-mediated radical scavenging interferes with microbial viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.